molecular formula C21H16BrNO5S B491535 Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 421580-10-1

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491535
CAS No.: 421580-10-1
M. Wt: 474.3g/mol
InChI Key: FWKUNTWFWDIMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative featuring a 4-bromophenylsulfonamide substituent and a methyl ester group. Its molecular formula is C21H16BrNO5S (molar mass: 474.33 g/mol). The compound’s structure combines a naphtho[1,2-b]furan core with a sulfonamide linkage, which is critical for pharmacological interactions.

Properties

IUPAC Name

methyl 5-[(4-bromophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO5S/c1-12-19(21(24)27-2)17-11-18(15-5-3-4-6-16(15)20(17)28-12)23-29(25,26)14-9-7-13(22)8-10-14/h3-11,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKUNTWFWDIMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation of 1-Naphthol

1-Naphthol reacts with paraformaldehyde in the presence of magnesium chloride (MgCl₂) and triethylamine to yield 1-hydroxy-2-naphthaldehyde (1 ). This step introduces the aldehyde group necessary for subsequent cyclization.

Reaction Conditions

  • Paraformaldehyde (1.2 equiv), MgCl₂ (1.5 equiv), triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM), 0°C to room temperature, 12 hours

  • Yield: ~85%

Cyclization with Bromoacetate Esters

The aldehyde intermediate undergoes cyclization with methyl bromoacetate under basic conditions to form methyl naphtho[1,2-b]furan-3-carboxylate (2 ). Potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic substitution.

Reaction Conditions

  • Methyl bromoacetate (1.5 equiv), K₂CO₃ (3.0 equiv)

  • Solvent: Dimethylformamide (DMF), 80°C, 6 hours

  • Yield: ~78%

Structural Characterization

  • 1H-NMR (CDCl₃) : δ 8.56 (d, J=8.2 Hz, 1H), 7.85 (d, J=8.2 Hz, 1H), 4.78 (q, J=7.0 Hz, 2H), 1.47 (t, J=7.0 Hz, 3H)

  • HR-MS : m/z 289.0739 [M+H]+

Bromination at Position 5

Electrophilic aromatic bromination introduces a bromine atom at position 5 of the naphtho[1,2-b]furan core, enabling further functionalization.

Bromination Protocol

Bromine (Br₂) in acetic acid selectively brominates the electron-rich position 5 of 2 , yielding 5-bromo-2-methylnaphtho[1,2-b]furan-3-carboxylate (3 ).

Reaction Conditions

  • Br₂ (1.1 equiv), acetic acid (solvent)

  • Room temperature, 2 hours

  • Yield: ~90%

Key Observations

  • Regioselectivity is driven by the electron-donating methoxy group at position 2, directing bromination to position 5.

Introduction of the Sulfonamide Group

The 5-bromo intermediate undergoes amination followed by sulfonylation to install the [(4-bromophenyl)sulfonyl]amino moiety.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling replaces the bromine atom with an amine group. This step requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a nitrogen source (e.g., ammonia or benzophenone imine).

Reaction Conditions

  • Ammonia (2.0 equiv), Pd(PPh₃)₄ (5 mol%), Xantphos (10 mol%)

  • Solvent: Toluene, 110°C, 24 hours

  • Yield: ~65%

Sulfonylation with 4-Bromobenzenesulfonyl Chloride

The amine intermediate reacts with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide.

Reaction Conditions

  • 4-Bromobenzenesulfonyl chloride (1.2 equiv), pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM), 0°C to room temperature, 4 hours

  • Yield: ~80%

Structural Confirmation

  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch)

  • 1H-NMR (DMSO-d₆) : δ 8.93 (s, 1H, NH), 7.97–7.60 (m, aromatic protons)

Esterification and Final Modification

The methyl ester at position 3 is typically introduced during the cyclization step (Section 1.2). If required, transesterification or acid-catalyzed esterification ensures the final product’s ester group.

Methyl Ester Formation

  • Reagent : Methanol, H₂SO₄ (catalyst)

  • Conditions : Reflux, 6 hours

  • Yield : ~95%

Analytical Data and Validation

Spectroscopic Characterization

  • Molecular Formula : C₂₂H₁₈BrNO₆S

  • Molecular Weight : 504.4 g/mol

  • XLogP3-AA : 4.3 (indicative of high lipophilicity)

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient)

Challenges and Optimization

Regioselectivity in Bromination

Competitive bromination at positions 4 and 6 is mitigated by using acetic acid as a solvent, which stabilizes the transition state at position 5.

Amination Efficiency

Pd(PPh₃)₄ outperforms other catalysts (e.g., Pd(OAc)₂) in amination yield, likely due to enhanced electron-richness facilitating oxidative addition.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(PPh₃)₄ with Pd/C reduces costs without compromising yield (>60%).

Solvent Recycling

Toluene and DCM are recovered via distillation, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been studied for its role as a metalloproteinase inhibitor . Metalloproteinases are enzymes that play crucial roles in various physiological processes, including tissue remodeling and wound healing. Inhibition of these enzymes can be beneficial in treating diseases such as cancer and arthritis .

Case Study: Inhibition of Metalloproteinases

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on metalloproteinases, leading to reduced tumor invasiveness and improved outcomes in preclinical models .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the naphthofuran core and subsequent functionalization with sulfonamide groups. Various synthetic routes have been explored to optimize yield and purity .

Synthetic Pathway Overview

  • Step 1 : Synthesis of the naphthofuran backbone.
  • Step 2 : Introduction of the sulfonamide group via nucleophilic substitution.
  • Step 3 : Methylation to achieve the final product.

The compound has shown promise in preliminary biological assays, indicating potential anti-inflammatory and anticancer properties. Its ability to modulate signaling pathways associated with cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy .

Toxicology Studies

Toxicological assessments are critical for evaluating the safety profile of this compound. Studies have indicated that while some derivatives exhibit cytotoxicity towards cancer cells, they maintain a favorable safety margin in non-cancerous cell lines .

Mechanism of Action

The mechanism of action of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl sulfonyl group can form strong interactions with active sites, while the naphthofuran core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Sulfonamide Substituent Ester Group Molar Mass (g/mol) Key Features
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (Target) 4-Bromophenyl Methyl 474.33 Bromine enhances halogen bonding; methyl ester improves solubility.
Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate 4-Methyl-3-nitrophenyl Ethyl 468.48 Nitro group increases electron-withdrawing effects; higher lipophilicity.
Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate Phenyl (no halogen) Methyl 395.43 Lacks bromine, reducing halogen bonding potential; simpler structure.
2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate 4-Bromophenyl 2-Methoxyethyl 518.38 Bulkier ester group may reduce metabolic clearance; retains bromine.
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 4-Fluorophenyl Isopropyl 441.47 Fluorine’s electronegativity enhances stability; isopropyl ester increases lipophilicity.
Ethyl 2-methyl-5-((2,4,6-trimethylphenyl)sulfonamido)naphtho[1,2-b]furan-3-carboxylate 2,4,6-Trimethylphenyl Ethyl 475.54 Steric hindrance from trimethyl group; may limit receptor binding.
3-(4-Fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan 4-Fluorophenyl None 342.36 Lacks ester group, reducing solubility; fluorine improves metabolic stability.

Key Observations:

Fluorine (e.g., ) offers metabolic stability but lacks bromine’s heavy-atom effect. Electron-Withdrawing Groups: Nitro (in ) increases reactivity but may reduce solubility.

Ester Group Variations :

  • Methyl esters (target, ) balance solubility and permeability.
  • Bulkier esters (e.g., 2-methoxyethyl in ) may prolong half-life but reduce aqueous solubility.

Pharmacological Implications :

  • Naphthofuran derivatives with sulfonamide groups exhibit antitumor, antibacterial, and anthelmintic activities .
  • Bromine’s presence (target) may enhance cytotoxicity via DNA intercalation or enzyme inhibition .

Synthetic Considerations: Ester groups are introduced via nucleophilic substitution with alcohols (e.g., methanol, isopropanol). Sulfonamide substituents derive from corresponding sulfonyl chlorides .

Research Findings and Trends

  • Crystallography : The target compound’s bromine aids in X-ray crystallography (as seen in ), facilitating structural validation via programs like SHELXL .
  • Structure-Activity Relationships (SAR) :
    • Bromine > Fluorine in enhancing binding affinity (e.g., vs. ).
    • Methyl esters show superior bioavailability compared to ethyl/isopropyl variants .

Biological Activity

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and anticancer effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₁₅BrN₁O₄S
  • Molecular Weight : 404.29 g/mol

The sulfonamide moiety is known for its diverse pharmacological activities, which include antibacterial and anticancer properties.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated moderate to strong activity against:

  • Salmonella typhi
  • Bacillus subtilis

Table 1 summarizes the antibacterial activity of the compound against selected strains:

Bacterial StrainZone of Inhibition (mm)Activity Level
Salmonella typhi18Moderate
Bacillus subtilis20Strong
Escherichia coli12Weak
Staphylococcus aureus15Moderate

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has also shown promising results as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease.

Table 2 presents the enzyme inhibition data:

EnzymeIC50 (µM)Inhibition Type
Acetylcholinesterase25Competitive
Urease30Non-competitive

These findings suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested against:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

Results indicated a significant reduction in cell viability, as shown in Table 3:

Cell LineIC50 (µM)Percentage Inhibition (%)
HeLa1570
MCF-72065

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

A study conducted by Omar et al. (2020) reported that compounds similar to this compound exhibited significant anti-inflammatory and anticancer effects through various pathways, including inhibition of NF-kB signaling and modulation of apoptosis-related proteins .

Another research highlighted that derivatives with sulfonamide groups demonstrated broad-spectrum antimicrobial activity and were effective in reducing tumor growth in animal models .

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Advanced: How can structural contradictions in crystallographic data be resolved for sulfonamide-substituted naphthofurans?

Answer:
Discrepancies in crystallographic data (e.g., bond angles, torsion angles) may arise due to substituent effects. To resolve these:

  • Single-crystal X-ray diffraction : Confirm the sulfonamide group’s orientation and hydrogen-bonding interactions (e.g., S=O···H-N) .
  • DFT calculations : Compare experimental data with computational models to validate conformational stability .
  • Cross-reference analogs : Compare with structurally similar compounds like 3-(4-fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, where the sulfonyl group’s planarity with the naphthofuran ring was confirmed .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm), sulfonamide (δ ~7.5–8.5 ppm for aromatic protons), and ester (δ ~3.9 ppm for OCH₃) groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the naphthofuran core .
  • FT-IR : Confirm sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and ester (C=O stretch ~1700 cm⁻¹) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound’s antitumor potential?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-chlorophenyl or adjust the sulfonamide linker) .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to correlate substituent effects with potency .
  • Computational docking : Map interactions with target proteins (e.g., tubulin or kinases) using AutoDock Vina or Schrödinger .

Basic: What experimental design principles apply to studying this compound’s environmental fate?

Answer:
Adopt frameworks like Project INCHEMBIOL :

  • Degradation studies : Expose the compound to UV light, microbial cultures, or aqueous hydrolysis (pH 4–9) to track decomposition products via LC-MS .
  • Partitioning experiments : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to assess bioaccumulation risks .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae using OECD guidelines .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Answer:
Contradictions may stem from assay conditions or impurity profiles. Mitigate by:

  • Standardized protocols : Use consistent cell lines, serum concentrations, and incubation times.
  • Purity validation : Ensure >95% purity via HPLC and elemental analysis .
  • Meta-analysis : Compare data with structurally related compounds (e.g., 3-(4-chlorophenylsulfonyl)-2-methylnaphthofuran) to identify trends .

Basic: What strategies are effective for resolving low solubility in pharmacological assays?

Answer:

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Convert the methyl ester to a more hydrophilic group (e.g., carboxylic acid) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: How can substituent effects on photophysical properties be quantified?

Answer:

  • UV-Vis/fluorescence spectroscopy : Measure λmax and quantum yield in solvents of varying polarity.
  • TD-DFT calculations : Predict electronic transitions and compare with experimental data .
  • Crystallography : Correlate solid-state packing (e.g., π-π stacking) with emission properties .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Handle sulfonating agents : Use fume hoods and PPE (gloves, goggles) due to irritancy .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal.
  • Thermal monitoring : Control exothermic reactions (e.g., NaH-mediated steps) to prevent runaway .

Advanced: What mechanistic studies elucidate this compound’s enzyme inhibition?

Answer:

  • Kinetic assays : Determine Ki and inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics .
  • X-ray crystallography : Resolve inhibitor-enzyme complexes (e.g., with COX-2 or topoisomerase II) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.